
6-(2-Bromo-benzoylamino)-hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromobenzamido)hexanoic acid is an organic compound with the molecular formula C13H16BrNO3. It is a derivative of hexanoic acid, where a bromobenzamido group is attached to the sixth carbon of the hexanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromobenzamido)hexanoic acid typically involves the reaction of 6-bromohexanoic acid with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 6-(2-Bromobenzamido)hexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Bromobenzamido)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Nitric acid or sulfuric acid for electrophilic aromatic substitution.
Major Products
Substitution: Formation of 6-(2-aminobenzamido)hexanoic acid or 6-(2-thiocyanatobenzamido)hexanoic acid.
Reduction: Formation of 6-(2-aminobenzamido)hexanoic acid.
Oxidation: Formation of nitro or sulfonic acid derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
6-(2-Bromobenzamido)hexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-(2-Bromobenzamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzamido group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby inhibiting or modulating their activity. The hexanoic acid chain can also interact with lipid membranes, affecting their fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromohexanoic acid: Lacks the benzamido group, making it less versatile in chemical reactions.
2-Bromobenzamide: Lacks the hexanoic acid chain, limiting its applications in lipid-related studies.
6-(2-Chlorobenzamido)hexanoic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions
Uniqueness
6-(2-Bromobenzamido)hexanoic acid is unique due to the presence of both the bromobenzamido group and the hexanoic acid chain, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C13H16BrNO3 |
|---|---|
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
6-[(2-bromobenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H16BrNO3/c14-11-7-4-3-6-10(11)13(18)15-9-5-1-2-8-12(16)17/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17) |
Clave InChI |
HYODUSKFLIYPKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


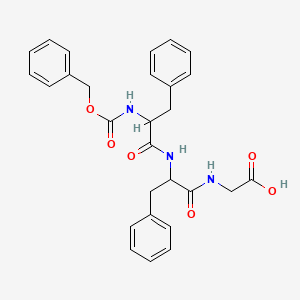

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B12112325.png)
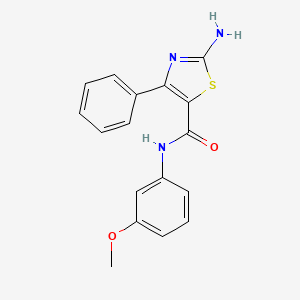
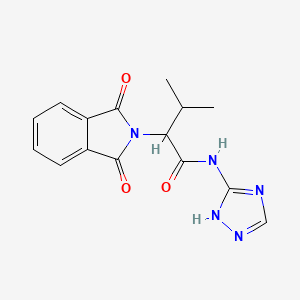
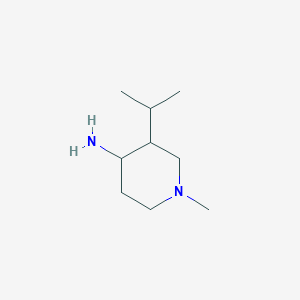
![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
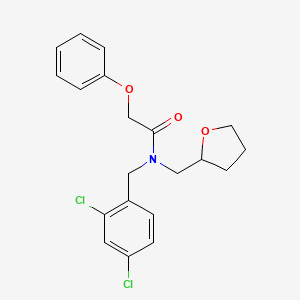
![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)

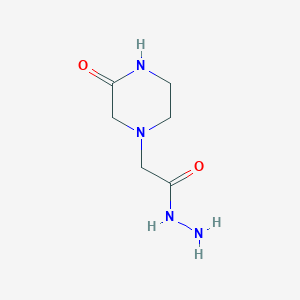


![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
